molecular formula C14H13Cl2N3S B3035772 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-22-1

7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3035772
CAS No.: 338416-22-1
M. Wt: 326.2 g/mol
InChI Key: JKRFXAKOTWDVKE-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. The structure includes:

  • A methyl group at position 4, which may enhance metabolic stability.
  • A methylsulfanyl (SCH₃) substituent at position 2, influencing electronic properties and solubility.

The compound’s synthesis likely follows routes similar to related pyrrolo[2,3-d]pyrimidines, starting from intermediates like 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) via nucleophilic substitution or cyclization reactions .

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3S/c1-8-10-5-6-19(13(10)18-14(17-8)20-2)9-3-4-11(15)12(16)7-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRFXAKOTWDVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125825
Record name 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338416-22-1
Record name 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338416-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with 4-methyl-2-(methylsulfanyl)pyrimidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, emphasizing substituent effects, synthetic strategies, and biological relevance.

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives

Compound Name/Identifier Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 7-(3,4-dichlorophenyl), 4-methyl, 2-(methylsulfanyl) C₁₄H₁₂Cl₂N₃S 343.24 High lipophilicity due to dichlorophenyl; potential kinase inhibition [Hypothetical]
338415-89-7 7-(4-isopropylphenyl), 4-methyl, 2-(methylsulfanyl) C₁₇H₂₁N₃S 299.44 Reduced polarity vs. dichlorophenyl; >90% purity reported
338415-97-7 (CAS) 7-phenyl, 4-methyl, 2-(benzylsulfanyl) C₂₀H₁₉N₃S 333.45 Increased steric bulk from benzylsulfanyl; synthetic intermediate
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (16372-08-0) 4-chloro C₆H₆ClN₃ 155.59 Simplest analog; intermediate in Tofacitinib synthesis
Thieno[2,3-d]pyrimidine derivatives Thieno ring replaces pyrrolo core Varies Varies Enhanced π-stacking; antiviral activity (e.g., against HSV-1)

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 3,4-dichlorophenyl group in the target compound likely improves binding affinity to hydrophobic enzyme pockets compared to phenyl or isopropylphenyl analogs .
  • Methylsulfanyl (SCH₃) at position 2 offers moderate electron-withdrawing effects, enhancing stability versus bulkier groups like benzylsulfanyl .

Synthetic Routes :

  • Most derivatives are synthesized from DCSMP via sequential substitutions. For example:

  • Step 1 : Chlorine displacement at position 4 with amines or alkoxides.
  • Step 2: Cyclization or coupling (e.g., with 3,4-dichlorophenyl Grignard reagents) . Thieno[2,3-d]pyrimidines diverge by using thiophene-based precursors, enabling distinct electronic profiles .

Physicochemical Properties :

  • Lipophilicity : The target compound’s ClogP (estimated ~3.5) exceeds that of 338415-89-7 (ClogP ~2.8) due to dichlorophenyl’s hydrophobicity.
  • Solubility : Methylsulfanyl groups improve aqueous solubility compared to chloro analogs (e.g., 16372-08-0) .

Biological Relevance: While the target compound’s activity is undocumented in the evidence, thieno[2,3-d]pyrimidines exhibit antiviral properties, suggesting the pyrrolo analog may share similar mechanisms . 4-Chloro derivatives (e.g., 16372-08-0) are key intermediates in drugs like Tofacitinib, highlighting the scaffold’s versatility .

Research Findings and Challenges

  • Synthetic Challenges : Introducing the 3,4-dichlorophenyl group requires precise control to avoid polyhalogenation byproducts. Microwave-assisted synthesis or palladium-catalyzed cross-coupling may optimize yields .
  • Activity Gaps: Limited data exist on the target compound’s efficacy. Future studies should prioritize assays against kinase targets (e.g., JAK3) based on structural similarity to clinical candidates .
  • Structural Diversity: Hybridizing the pyrrolo[2,3-d]pyrimidine core with substituents from active thieno derivatives (e.g., trifluoromethyl groups) could unlock new bioactivities .

Biological Activity

7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS: 338416-22-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SARs), and therapeutic implications based on diverse research findings.

  • Molecular Formula : C14H13Cl2N3S
  • Molecular Weight : 326.24 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with dichlorophenyl and methylsulfanyl substituents.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions, where halomethylbenzylketones react with 2,6-diamino-4-hydroxypyrimidine. Variations in the synthetic route can lead to different derivatives with altered biological activities.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor effects. For instance, compounds structurally related to 7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis and growth .

Table 1: Summary of Antitumor Activities

CompoundActivityMechanism
7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidinePotent VEGFR inhibitorInhibition of angiogenesis
Related Pyrrolo CompoundsCytotoxicity against A431 cellsInduction of apoptosis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives significantly reduced the expression levels of inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells . This suggests a potential application in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundInflammatory MarkerEffect
Derivative ACOX-2Decreased expression
Derivative BiNOSReduced protein levels

Structure-Activity Relationships (SAR)

The biological activity of 7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is influenced by its structural modifications. The presence of electron-withdrawing groups like the dichlorophenyl moiety enhances the compound's potency against various targets .

Key Findings:

  • Dichlorophenyl Substitution : Enhances VEGFR inhibition.
  • Methylsulfanyl Group : Contributes to anti-inflammatory activity.
  • Pyrrolo Core : Essential for maintaining biological activity across different derivatives.

Case Studies

  • VEGFR Inhibition : A study highlighted that a closely related compound was effective in reducing tumor growth in xenograft models by inhibiting VEGFR signaling pathways .
    "Inhibition of VEGFR signaling is sufficient to induce significant reductions in tumor size" .
  • Anti-inflammatory Action : Another investigation reported that specific derivatives effectively suppressed inflammatory responses in animal models of arthritis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling halogenated aryl precursors with pyrrolopyrimidine intermediates. For example, chlorination and sulfanyl group introduction steps require precise control of temperature (e.g., 0–5°C for chlorination) and catalysts (e.g., Pd for cross-coupling). Reaction optimization can leverage statistical experimental design (e.g., factorial designs) to minimize trial-and-error approaches and identify critical variables like solvent polarity or stoichiometry .

Q. How do structural modifications (e.g., methylsulfanyl or dichlorophenyl groups) impact the compound’s physicochemical properties?

  • Methodological Answer : Computational tools (e.g., DFT calculations) can predict electronic effects of substituents. For instance, the electron-withdrawing dichlorophenyl group may reduce electron density at the pyrrolopyrimidine core, altering reactivity in nucleophilic substitution reactions. Experimental validation via HPLC or NMR can correlate computational predictions with solubility and stability data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., methylsulfanyl at C2). X-ray crystallography resolves stereochemistry of the 6,7-dihydro ring system. For purity assessment, hyphenated techniques like LC-MS are recommended .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for scaled-up synthesis?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) predict transition states and intermediates, reducing experimental iterations. For example, solvent effects on activation energy can be modeled via COSMO-RS. Coupling this with machine learning (e.g., Bayesian optimization) accelerates condition screening .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., kinase inhibition vs. off-target effects)?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to validate target engagement. Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-chloro-5-ethyl derivatives) can isolate critical substituents. Meta-analysis of published data with standardized protocols (e.g., IC50 normalization) mitigates variability .

Q. How does the methylsulfanyl group influence metabolic stability in preclinical models?

  • Methodological Answer : Perform comparative pharmacokinetic studies with des-methylsulfanyl analogs. LC-MS/MS quantifies metabolites in hepatocyte incubations or plasma. Computational ADMET tools (e.g., SwissADME) predict metabolic hotspots, while isotopic labeling (e.g., ³⁵S) tracks sulfur-containing metabolites .

Q. What reactor designs are optimal for continuous-flow synthesis of this compound?

  • Methodological Answer : Microfluidic reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use membrane separation (e.g., nanofiltration) to isolate intermediates inline. Process analytical technology (PAT) like inline FTIR monitors reaction progress, enabling real-time adjustments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

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